molecular formula C17H22N4OS B2861590 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one CAS No. 1798637-99-6

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one

Cat. No.: B2861590
CAS No.: 1798637-99-6
M. Wt: 330.45
InChI Key: FDOLLNFLMBDWKQ-UHFFFAOYSA-N
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Description

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one is a useful research compound. Its molecular formula is C17H22N4OS and its molecular weight is 330.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one and its derivatives play a significant role in the field of organic and medicinal chemistry due to their diverse pharmacological properties and potential as building blocks for the synthesis of complex molecules. The synthesis and crystal structure analysis of such compounds, including their biologically active derivatives of 1,2,4-triazoles, have been a subject of interest to understand their intermolecular interactions in the solid state. These interactions are crucial for molecular packing and play a vital role in the stabilization of the crystalline form, which can affect the bioavailability and stability of the compounds (Shukla, Mohan, Vishalakshi, & Chopra, 2017).

Catalytic Applications

The catalytic properties of 1,2,3-triazole derivatives have been explored in various chemical reactions. For instance, half-sandwich Ruthenium(II) complexes of 1,2,3-triazole-based ligands have shown promising results in the catalytic oxidation of alcohols and transfer hydrogenation of ketones. These reactions are pivotal in organic synthesis, providing a pathway to various alcohols and ketones with significant industrial and pharmaceutical applications. The efficiency of these catalytic processes can be attributed to the unique coordination environment provided by the triazole ligands, which facilitates the activation of substrates for the catalytic cycle (Saleem, Rao, Kumar, Mukherjee, & Singh, 2013).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of 1,2,4-triazole derivatives highlight their potential in addressing various infectious diseases. Novel 1,2,4-triazole compounds, designed and synthesized with different substituents, have demonstrated excellent activities against a broad spectrum of human pathogenic fungi and bacteria. These findings underscore the therapeutic potential of these compounds in developing new antimicrobial and antifungal agents. The molecular docking studies further provide insights into their mechanism of action, offering a valuable tool for the rational design of more potent derivatives (Chai, Zhang, Cao, Zou, Wu, Zhang, Jiang, & Sun, 2011).

Properties

IUPAC Name

3-(4-methylsulfanylphenyl)-1-[4-(triazol-1-yl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4OS/c1-23-16-5-2-14(3-6-16)4-7-17(22)20-11-8-15(9-12-20)21-13-10-18-19-21/h2-3,5-6,10,13,15H,4,7-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDOLLNFLMBDWKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)N2CCC(CC2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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